N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide
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Overview
Description
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a diazepane ring, a chloro-substituted phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Diazepane Ring: The initial step often involves the cyclization of a suitable precursor to form the 1,4-diazepane ring. This can be achieved through the reaction of ethylenediamine with a diester or diketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the diazepane ring is reacted with 2-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The final step involves the conversion of the intermediate to the carboxamide. This can be done by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the diazepane ring, potentially converting it to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes and receptors makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity as an enzyme inhibitor or receptor modulator, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide
- N-[2-(4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide
- N-[2-(2-chloro-4-methylphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide
Uniqueness
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide is unique due to the presence of both the chloro and methoxy groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-22-12-3-2-11(13(16)10-12)4-6-18-15(21)19-8-5-14(20)17-7-9-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXIETHRTRAISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)N2CCC(=O)NCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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